Nefopam hydrochloride

描述

Nefopam hydrochloride is a non-opioid analgesic used for the treatment of moderate to severe pain, particularly post-surgical pain. It is known for its unique mechanism of action and minimal sedative effects, making it a valuable alternative to traditional opioid painkillers.

准备方法

Synthetic Routes and Reaction Conditions: Nefopam hydrochloride can be synthesized through a multi-step process starting with o-benzoylbenzoic acid (BB acid). The synthesis involves acetylation, chlorination, amination, chlorination, reduction, hydrolysis, cyclization, and neutralization. Each step requires specific reagents and conditions to ensure the purity and yield of the final product.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring quality control throughout the production process.

化学反应分析

Superacid-Induced Reactions and Derivative Formation

In superacidic media (e.g., CF₃SO₃H), nefopam undergoes ring-opening to form a dicationic superelectrophile, enabling Friedel-Crafts-type arylations .

Key Findings:

- Reaction Pathway : Protonation at the oxygen and nitrogen sites generates a dication, destabilizing the benzoxazocine ring and facilitating electrophilic aromatic substitution.

- Products :

- Alkylated derivatives via reaction with arenes (e.g., benzene, toluene).

- Novel analogs with enhanced lipophilicity or altered pharmacological profiles.

Table 2: Superacid-Mediated Derivatives of Nefopam

| Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzene | CF₃SO₃H, 0°C, 2h | Phenyl-nefopam analog | 62 |

| Toluene | CF₃SO₃H, -10°C, 3h | Methylphenyl derivative | 58 |

This reactivity is attributed to the dual cationic centers stabilizing transition states during electrophilic attack .

Structural Insights Influencing Reactivity

X-ray crystallography reveals nefopam’s boat-flattened chair conformation in the solid state, with equatorial N-methyl and exo-phenyl orientations . These structural features impact reactivity:

- N-Methyl Group : Enhances steric protection of the amine, limiting nucleophilic attacks.

- Oxydimethyleneamino Moiety : Adopts a gauche conformation, facilitating protonation in acidic environments .

- Phenyl Ring Orientation : Sterically unhindered position allows electrophilic substitutions without significant steric strain.

Energy minimization studies confirm the boat-flattened chair as the lowest-energy conformation (ΔG ≈ 0.5 kcal/mol vs. axial N-methyl epimer), consistent with NMR equilibria in solution .

Analytical Characterization of Reaction Products

Critical techniques for verifying nefopam’s reaction products include:

科学研究应用

Clinical Applications

-

Postoperative Pain Management

- Nefopam is primarily used for managing moderate to severe postoperative pain. Studies have shown that it can reduce pain scores and opioid consumption post-surgery . For instance, a systematic review indicated that nefopam significantly alleviated postoperative pain when used in conjunction with other analgesics like ketoprofen and acetaminophen .

-

Neuropathic Pain Treatment

- Recent research has highlighted nefopam's potential in treating neuropathic pain due to its dual mechanisms of action: it modulates descending pain pathways and inhibits long-term potentiation mediated by NMDA receptors . This makes it suitable for conditions like diabetic neuropathy and postherpetic neuralgia.

- Management of Hiccups

- Prevention of Postoperative Shivering

Pharmacokinetics

- Bioavailability : Nefopam has low absolute bioavailability but achieves therapeutic plasma concentrations between 49 and 183 nM.

- Half-life : The terminal half-life ranges from 3 to 8 hours, with its active metabolite having a longer half-life of 10 to 15 hours .

Safety Profile and Side Effects

While nefopam is generally well-tolerated, some side effects have been reported:

- Common side effects include sweating, dizziness, nausea, and tachycardia.

- Compared to traditional opioids, nefopam presents a lower incidence of respiratory depression .

Table 1: Pharmacodynamic Properties

| Property | Value |

|---|---|

| SERT Ki (nM) | 29 |

| NET Ki (nM) | 33 |

| DAT Ki (nM) | 531 |

| 5-HT2A Ki (nM) | 1685 |

| 5-HT2B Ki (nM) | 330 |

| 5-HT2C Ki (nM) | 56 |

Table 2: Clinical Efficacy in Postoperative Pain Management

Case Studies

- Postoperative Pain Relief : A study involving cardiac surgery patients demonstrated that nefopam was as effective as fentanyl for postoperative analgesia while reducing the need for rescue medications .

- Chronic Pain Management : A small-scale trial indicated that nefopam significantly improved pain scores in patients with rheumatoid arthritis who were already on maximum NSAID therapy .

作用机制

Nefopam hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine. It also blocks sodium and calcium channels in the central nervous system. This dual action results in pain relief without significant sedation.

相似化合物的比较

Ketamine

Tramadol

Paracetamol

生物活性

Nefopam hydrochloride is a non-opioid analgesic with unique pharmacological properties. It has been utilized for pain management, particularly in postoperative settings and for chronic pain conditions. This article delves into the biological activity of nefopam, focusing on its mechanisms of action, clinical efficacy, pharmacokinetics, and case studies that highlight its therapeutic potential.

Nefopam acts primarily through the inhibition of the reuptake of neurotransmitters, specifically serotonin, norepinephrine, and dopamine. This mechanism classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . The compound also modulates glutamate signaling by affecting sodium and calcium channels, contributing to its antinociceptive effects .

Key Pharmacological Properties

| Property | Value |

|---|---|

| Bioavailability | Low |

| Protein Binding | 70–75% (mean 73%) |

| Metabolism | Hepatic (N-demethylation) |

| Elimination Half-life | Nefopam: 3–8 hours |

| Desmethylnefopam: 10–15 hours | |

| Excretion | Urine: 79.3%, Feces: 13.4% |

Clinical Efficacy

Nefopam has demonstrated significant analgesic effects in various clinical studies. Below are notable findings from recent research:

- Postoperative Pain Management :

- Comparison with Other Analgesics :

- Cancer Pain :

Case Study: Nefopam in Postoperative Care

A double-blind study assessed the analgesic efficacy of nefopam administered intravenously before and after surgery. The results showed that patients receiving nefopam had significantly lower morphine requirements within the first 24 hours post-surgery (44.1 mg vs. 62.5 mg in the control group) with comparable pain scores .

Case Study: Nefopam for Neuropathic Pain

Another investigation highlighted nefopam's efficacy in neuropathic pain management, where it was found to alleviate symptoms effectively without compromising respiratory function or causing sedation—common concerns with opioid use .

Pharmacokinetics

Nefopam's pharmacokinetic profile reveals a low bioavailability due to extensive hepatic metabolism and a relatively short half-life, necessitating multiple dosing for sustained analgesic effects. The drug is primarily excreted through urine and has a significant protein binding capacity, which may influence its distribution and efficacy in various patient populations .

属性

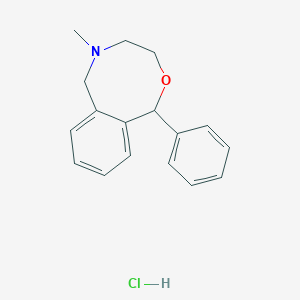

IUPAC Name |

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDEAGGEXEMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23327-57-3 (hydrochloride) | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048535 | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-70-0, 23327-57-3 | |

| Record name | Nefopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nefopam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nefopam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEFOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。